molecular formula C15H26ClNO3 B1298017 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid CAS No. 435341-96-1

4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid

Cat. No.: B1298017
CAS No.: 435341-96-1
M. Wt: 303.82 g/mol
InChI Key: NMOFOAQTWGWAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is a versatile chemical compound used in diverse scientific research. Its applications range across various fields, including drug development, organic synthesis, and materials science. This compound is known for its unique structure and properties, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a furan ring followed by carboxylation and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods prioritize cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Used to remove oxygen or introduce hydrogen atoms.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or electrophilic reagents like sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Applied in the production of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism by which 4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Diethylaminomethyl-5-isobutyl-2-methyl-furan-3-carboxylic acid hydrochloride: A closely related compound with similar applications.

    Other furan derivatives: Compounds with similar furan ring structures but different functional groups.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized research and industrial applications.

Properties

CAS No.

435341-96-1

Molecular Formula

C15H26ClNO3

Molecular Weight

303.82 g/mol

IUPAC Name

4-(diethylaminomethyl)-2-methyl-5-(2-methylpropyl)furan-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H25NO3.ClH/c1-6-16(7-2)9-12-13(8-10(3)4)19-11(5)14(12)15(17)18;/h10H,6-9H2,1-5H3,(H,17,18);1H

InChI Key

NMOFOAQTWGWAOY-UHFFFAOYSA-N

SMILES

CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C

Canonical SMILES

CCN(CC)CC1=C(OC(=C1C(=O)O)C)CC(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.